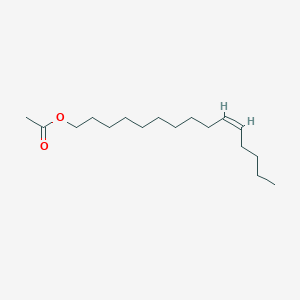![molecular formula C11H18O4S4 B3148387 Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate CAS No. 64407-81-4](/img/structure/B3148387.png)
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate
Overview
Description
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate, also known as MBTSA, is a chemical compound that has gained attention for its potential applications in scientific research. MBTSA is a thiol-reactive compound that can be used to modify proteins and other biomolecules.
Mechanism of Action
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate reacts with thiol groups on cysteine residues in proteins. The reaction forms a covalent bond between Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate and the cysteine residue, which can lead to protein modification or crosslinking.
Biochemical and Physiological Effects:
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate has been shown to have a variety of biochemical and physiological effects. In one study, Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate was used to crosslink proteins in the extracellular matrix, which led to increased stiffness and decreased cell migration. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate has also been used to modify the activity of enzymes, such as glutathione S-transferase.
Advantages and Limitations for Lab Experiments
One advantage of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is its specificity for thiol groups on cysteine residues. This specificity allows for targeted protein modification or crosslinking. However, one limitation of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is its potential toxicity. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate can react with other thiol-containing molecules in cells, which can lead to unintended effects.
Future Directions
There are many potential future directions for Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate research. One area of interest is the development of new methods for protein modification and crosslinking using Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate. Another area of interest is the use of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate in the study of protein-protein interactions and signaling pathways. Additionally, there is potential for the development of new drugs based on Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate or its derivatives.
In conclusion, Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is a thiol-reactive compound that has a variety of potential applications in scientific research. Its specificity for thiol groups on cysteine residues makes it a valuable tool for protein modification and crosslinking. However, its potential toxicity should be carefully considered in lab experiments. With further research, Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate could have many exciting future applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate has a variety of potential applications in scientific research. One of the main uses of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is as a thiol-reactive reagent for protein modification. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate can be used to label cysteine residues in proteins, allowing for the study of protein structure and function. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate can also be used to crosslink proteins, which can provide insights into protein-protein interactions.
properties
IUPAC Name |
methyl 2,2-bis(propan-2-yloxycarbothioylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S4/c1-6(2)14-10(16)18-9(8(12)13-5)19-11(17)15-7(3)4/h6-7,9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQSKWELBUIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SC(C(=O)OC)SC(=S)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494145 | |
| Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
CAS RN |
64407-81-4 | |
| Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)
![[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid](/img/structure/B3148352.png)


![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)



